Computational LogP Comparison: Optimized Lipophilicity Over Unsubstituted and Differentially Substituted Analogs
The lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The calculated LogP for 5-Methyl-2-(trifluoromethyl)pyrimidine is 1.80 [1]. This value positions it as significantly more lipophilic than the unsubstituted pyrimidine parent and offers a calculated advantage over the 4-trifluoromethyl regioisomer, which has a reported LogP of 1.51 . This 19.2% increase in lipophilicity can be a critical factor in optimizing membrane permeability for a drug candidate.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.80 (cLogP) |
| Comparator Or Baseline | 4-Methyl-2-(trifluoromethyl)pyrimidine: 1.51 (cLogP) |
| Quantified Difference | 19.2% higher LogP for the target compound |
| Conditions | Calculated property using ChemSrc computational models. |
Why This Matters
This data informs the selection of the correct regioisomer for fine-tuning the lipophilicity and potential membrane permeability of a lead compound.
- [1] ChemSrc. (n.d.). (9CI)-5-甲基-2-(三氟甲基)-嘧啶. Retrieved April 20, 2026, from https://m.chemsrc.com/cas/198404-31-8_352933.html View Source
